CID 6327522

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

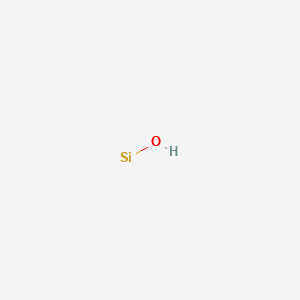

Polydimethylsiloxane, hydroxy terminated . It is a type of silicone polymer that contains silanol groups (-SiOH) at its ends. This compound is widely used in various industries due to its unique properties, such as flexibility, hydrophobicity, and thermal stability .

Mécanisme D'action

Unii-079V3J9O3X, also known as Silanol , is a compound with a variety of applications. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that silanol is frequently used in a variety of applications, including contact lenses, medical devices, elastomers, shampoos, food (as an antifoaming agent), caulking, lubricants, kinetic sand, and heat-resistant tiles . This suggests that the compound interacts with a wide range of materials and biological systems.

Pharmacokinetics

It’s known that the compound is soluble in carbon tetrachloride, benzene, chloroform, diethyl ether, toluene and other organic solvents, but insoluble in water and ethanol . This suggests that the compound’s bioavailability may be influenced by these properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Polydimethylsiloxane, hydroxy terminated, is typically synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form dimethylsilanediol.

Condensation: The dimethylsilanediol undergoes condensation to form polydimethylsiloxane with terminal silanol groups.

Industrial Production Methods: In industrial settings, the production of polydimethylsiloxane, hydroxy terminated, involves the use of catalysts to control the molecular weight and viscosity of the final product. The process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Polydimethylsiloxane, hydroxy terminated, undergoes various chemical reactions, including:

Oxidation: The silanol groups can be oxidized to form siloxane bonds.

Reduction: The compound can be reduced to form silane derivatives.

Substitution: The silanol groups can be substituted with other functional groups to modify the properties of the polymer.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various organometallic reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions include modified polydimethylsiloxane with different functional groups, which can be tailored for specific applications .

Applications De Recherche Scientifique

Polydimethylsiloxane, hydroxy terminated, has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and defoamer in various chemical processes.

Biology: Employed in the fabrication of microfluidic devices and as a substrate for cell culture.

Medicine: Utilized in medical devices, contact lenses, and drug delivery systems.

Industry: Applied in the production of elastomers, lubricants, and antifoaming agents

Comparaison Avec Des Composés Similaires

Polydimethylsiloxane (PDMS): A similar compound without terminal silanol groups.

Trimethylsiloxy-terminated polydimethylsiloxane: Another variant with different terminal groups.

Uniqueness: Polydimethylsiloxane, hydroxy terminated, is unique due to the presence of silanol groups at its ends, which provide additional reactivity and functionality compared to other polydimethylsiloxane derivatives. This makes it particularly useful in applications requiring surface modification and interaction with other materials .

Propriétés

Numéro CAS |

70131-67-8 |

|---|---|

Formule moléculaire |

H4OSi |

Poids moléculaire |

48.116 g/mol |

Nom IUPAC |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

Clé InChI |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[Si] |

SMILES canonique |

O[SiH3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)

![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)